Botiacrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Botiacrine [INN] is a Drug / Therapeutic Agent.

Wissenschaftliche Forschungsanwendungen

1. Neurological Therapeutic Applications

Botulinum toxin (BT) therapy is predominantly used in neurology for the treatment of muscle hyperactivity disorders, including conditions such as dystonia, spasticity, cerebral palsy, hemifacial spasms, and re-innervation synkinesias, as well as exocrine gland hyperactivity disorders. Its administration requires precision to maximize therapeutic effects and minimize adverse effects in adjacent tissues. Ultrasonography (US) is increasingly utilized to guide the procedure of BT application, significantly improving the therapeutic efficacy and reducing adverse effects compared to conventional placement methods (Walter & Dressler, 2014). Additionally, BT has been found effective in treating a variety of neurological movement disorders, such as dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease. The research also emphasizes its potential applications in neurodegenerative disorders, highlighting its safety and effectiveness when administered by experienced clinicians (Anandan & Jankovic, 2021).

2. Pain Management and Migraine Treatment

Botulinum toxin's role in pain management, particularly in neuropathic pain conditions, has gained prominence. It is recommended as a second-line treatment, potentially considered for first-line use in specific clinical scenarios. Recent clinical trials have examined the efficacy of botulinum toxin in various neuropathic pain conditions, including high-concentration capsaicin patch, lacosamide, and selective serotonin reuptake inhibitors, suggesting its potential in improving treatment guidelines for neuropathic pain (Dworkin et al., 2010). Furthermore, botulinum toxin type A (BoNT/A) has been clinically used for chronic migraine treatment, with mechanisms of action including modulation of neurotransmitter release, receptor expression changes, and opioidergic transmission enhancement, making it a viable alternative for patients unresponsive to other treatments (Do, Hvedstrup, & Schytz, 2018).

3. Ophthalmological Applications

The introduction of botulinum toxin in ophthalmology has expanded its applications to a broad range of visually related disorders. Its uses include the treatment of dystonic movement disorders, strabismus, nystagmus, migraine, lacrimal hypersecretion syndromes, eyelid retraction, spastic entropion, compressive optic neuropathy, and aesthetic applications around the eye area. Its mechanism, involving the blocking of acetylcholine release at the neuromuscular junction, results in the weakening of muscular contraction or inhibition of glandular secretion, which can be beneficial in various ophthalmological conditions (Dutton & Fowler, 2007).

Eigenschaften

CAS-Nummer |

4774-53-2 |

|---|---|

Produktname |

Botiacrine |

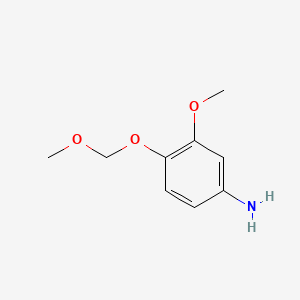

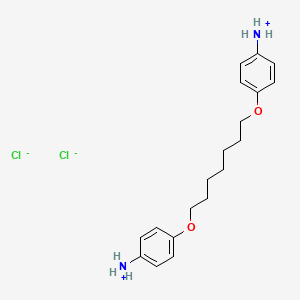

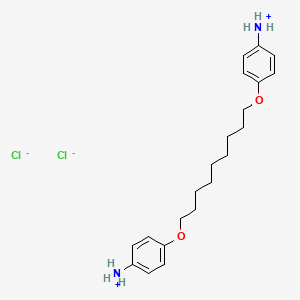

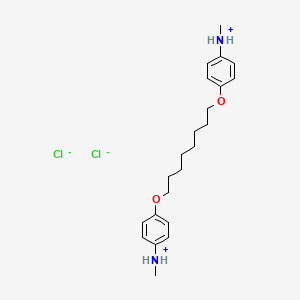

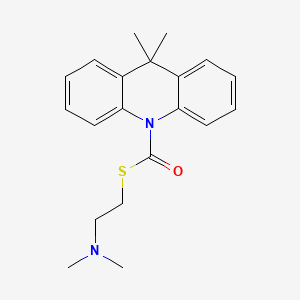

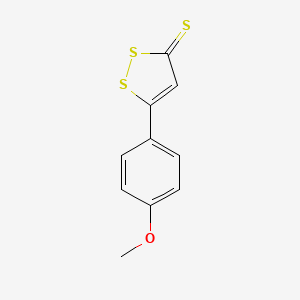

Molekularformel |

C20H24N2OS |

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |

InChI |

InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3 |

InChI-Schlüssel |

QXRUCDDVUMKOPI-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |

Kanonische SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Botiacrine [INN] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

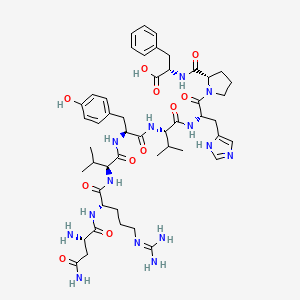

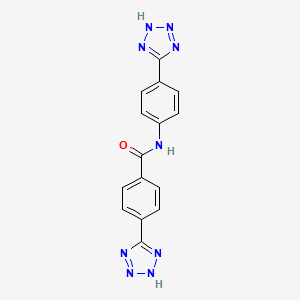

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)